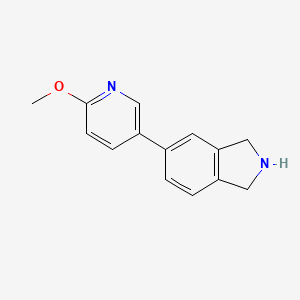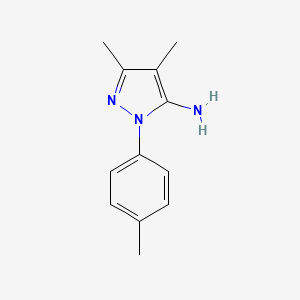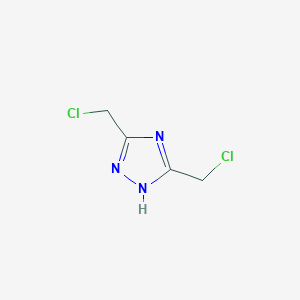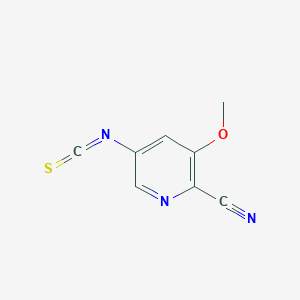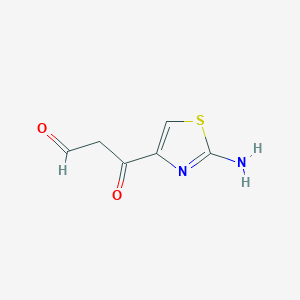
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanoic acid.
Reduction: 3-(2-Amino-1,3-thiazol-4-yl)-3-hydroxypropanal.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . Additionally, the amino and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Amino-1,3-thiazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-Amino-1,3-thiazole-4-acetaldehyde: Similar structure but with an acetaldehyde group instead of a propanal group.
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-3-oxopropanal is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C6H6N2O2S |
|---|---|
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
3-(2-amino-1,3-thiazol-4-yl)-3-oxopropanal |
InChI |
InChI=1S/C6H6N2O2S/c7-6-8-4(3-11-6)5(10)1-2-9/h2-3H,1H2,(H2,7,8) |
Clé InChI |
OZUKVVPQFUKRDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)

![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
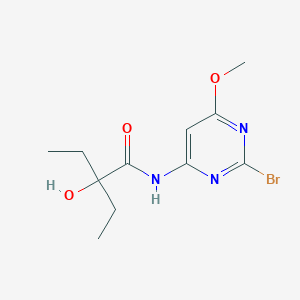

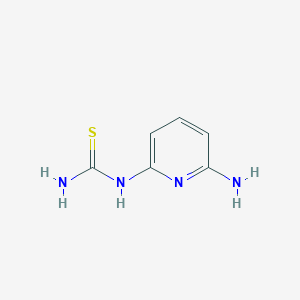
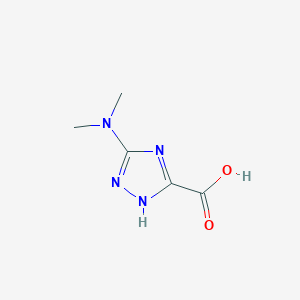
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
